molecular formula C13H11N5OS3 B282685 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide

4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B282685
M. Wt: 349.5 g/mol
InChI Key: GNKHAKBHAYQMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins in the body, leading to its observed biological activities.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide exhibits various biochemical and physiological effects. It has been found to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Additionally, it has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Furthermore, it has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide in lab experiments is its potential to exhibit various biological activities. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully elucidate its effects.

Future Directions

There are several future directions for research on 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide. One potential direction is to further investigate its antimicrobial activity and its potential to be used as an antibiotic. Another direction is to explore its antitumor activity and its potential to be used in cancer therapy. Additionally, further research could be conducted to understand its mechanism of action and to develop derivatives with improved biological activities.

Synthesis Methods

The synthesis of 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2-chloro-N-(1,3-thiazol-2-yl)benzamide in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

The compound 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.

properties

Molecular Formula

C13H11N5OS3

Molecular Weight

349.5 g/mol

IUPAC Name

4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C13H11N5OS3/c14-11-17-18-13(22-11)21-7-8-1-3-9(4-2-8)10(19)16-12-15-5-6-20-12/h1-6H,7H2,(H2,14,17)(H,15,16,19)

InChI Key

GNKHAKBHAYQMLC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)N)C(=O)NC3=NC=CS3

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)N)C(=O)NC3=NC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.